4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole

Description

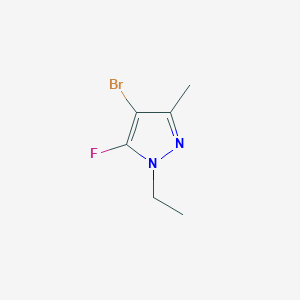

4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine, ethyl, fluorine, and methyl substituents on the pyrazole ring. These substituents can significantly influence the compound’s chemical properties and reactivity, making it a subject of interest in various fields of research and industry.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethyl-5-fluoro-3-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrFN2/c1-3-10-6(8)5(7)4(2)9-10/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYZDLXUNGOREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the bromine substituent: This step often involves bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Introduction of the ethyl and methyl groups: Alkylation reactions using ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Introduction of the fluorine substituent: This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of 4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The bromine substituent allows for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Coupling: Formation of biaryl or alkyne-substituted pyrazoles.

Scientific Research Applications

4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the bromine, ethyl, fluorine, and methyl groups can influence its binding affinity and specificity towards molecular targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-1-methyl-1H-pyrazole

- 4-Bromo-1-ethyl-1H-pyrazole

- 4-Bromo-3-methyl-1H-pyrazole

- 5-Fluoro-1-ethyl-3-methyl-1H-pyrazole

Uniqueness

4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. This combination can result in distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both bromine and fluorine can enhance its reactivity in substitution and coupling reactions, while the ethyl and methyl groups can influence its steric and electronic properties.

Biological Activity

4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of 4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole includes a pyrazole ring with bromine, ethyl, fluorine, and methyl substituents. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

- Bromination : Introduction of the bromine substituent using bromine or N-bromosuccinimide (NBS).

- Alkylation : Alkylation reactions using ethyl iodide and methyl iodide in the presence of a strong base.

- Fluorination : Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Antimicrobial Activity

Research indicates that 4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| C. albicans | 18 | 100 |

These results suggest its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

The compound has been explored for its anticancer properties, particularly in inhibiting the proliferation of various cancer cell lines. Notable findings include:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- IC50 Values :

- MDA-MB-231: 5 µM

- HepG2: 7 µM

- A549: 6 µM

These values indicate that the compound effectively reduces cell viability in these cancer types .

The mechanism by which 4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole exerts its biological effects may involve modulation of enzyme activity or receptor interactions. The presence of halogen and alkyl groups likely influences its binding affinity to molecular targets involved in signal transduction and metabolic pathways .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives similar to 4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole:

- Anticancer Study : A study evaluated a series of pyrazole derivatives for their antiproliferative activity against multiple cancer cell lines, concluding that modifications to the pyrazole structure significantly enhanced anticancer potency .

- Antimicrobial Evaluation : Another research focused on the antimicrobial activity of various pyrazole compounds, demonstrating that structural variations could lead to improved efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:

- Halogenation : Bromine introduction at the 4-position via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura using Pd catalysts) .

- Substituent Installation : Ethyl and methyl groups are introduced through alkylation or nucleophilic substitution. Fluorination at the 5-position may use fluorinating agents like Selectfluor™ .

- Regioselectivity Control : Steric and electronic directing groups (e.g., trifluoromethyl or acetyl) guide substituent placement. Solvent polarity and temperature are critical for minimizing side products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm substituent positions and regiochemistry. Fluorine () NMR detects electronic effects of the fluoro group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguous regiochemistry and provides bond-length data for computational validation .

Q. How do bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine : Acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki, Heck). Its electronegativity stabilizes transition states, enhancing reaction rates .

- Fluorine : Electron-withdrawing effects deactivate the pyrazole ring, requiring stronger bases (e.g., CsCO) or elevated temperatures for nucleophilic substitutions .

- Synergistic Effects : The combined presence of Br and F increases oxidative stability but may complicate reduction reactions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole derivatives?

Methodological Answer:

- Docking Studies : Molecular docking with target proteins (e.g., kinases, receptors) identifies binding affinities. Software like AutoDock Vina models interactions using crystal structures from related compounds .

- QSAR Models : Quantitative Structure-Activity Relationships correlate substituent properties (e.g., Hammett σ values) with bioactivity. Fluorine’s hydrophobicity and bromine’s steric bulk are key parameters .

- MD Simulations : Molecular dynamics assess stability of ligand-protein complexes over time, predicting metabolic resistance .

Q. What strategies resolve contradictions in reported biological data for structurally similar pyrazoles?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For example, antifungal activity discrepancies may arise from differences in fungal strain susceptibility .

- Structural Re-evaluation : Verify regiochemistry of disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .

- Dose-Response Curves : Re-test compounds under standardized protocols to isolate substituent-specific effects .

Q. How do solvent and catalyst choices impact the efficiency of Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve Pd catalyst solubility but may compete with substrates. Additives like TBAB enhance phase transfer in biphasic systems .

- Catalyst Optimization : Pd(PPh) offers versatility, while PdCl(dppf) increases yields for sterically hindered substrates .

- Temperature : Reactions at 80–100°C accelerate coupling but risk decomposition of fluoro substituents. Microwave-assisted synthesis reduces reaction times .

Key Considerations for Researchers

- Contradictory Data : Discrepancies in biological assays often stem from variable purity levels (e.g., HPLC vs. NMR purity thresholds) .

- Environmental Impact : Fluorinated byproducts require specialized disposal due to environmental persistence .

- Safety : Brominated pyrazoles may generate toxic fumes (HBr) during decomposition; use fume hoods and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.